molecular formula C25H22N8O2 B611442 Totrombopag

Totrombopag

Cat. No.: B611442
M. Wt: 466.5 g/mol
InChI Key: KWJKFQSAMABKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Totrombopag is an orally bioavailable, nonpeptide, small-molecule thrombopoietin receptor agonist. It induces the proliferation and differentiation of megakaryocytes and progenitor cells, ultimately increasing the production of platelets. This compound has been developed for the treatment of immune thrombocytopenic purpura .

Preparation Methods

Totrombopag can be synthesized through various synthetic routes. One common method involves the reaction of 1H-pyrazole-4,5-dione with 3,4-dimethylphenyl and 3-methyl groups, followed by the addition of a hydrazone group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Totrombopag undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Totrombopag has a wide range of scientific research applications, including:

Mechanism of Action

Totrombopag exerts its effects by binding to and activating the thrombopoietin receptor (TPO-R) on the surface of megakaryocytes and progenitor cells. This activation triggers intracellular signaling pathways, including the phosphorylation of STAT and JAK proteins, leading to the proliferation and differentiation of these cells. Unlike other thrombopoietin receptor agonists, this compound does not activate the AKT pathway .

Comparison with Similar Compounds

Totrombopag is unique among thrombopoietin receptor agonists due to its specific molecular structure and mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its nonpeptide structure and its ability to selectively activate specific signaling pathways without affecting others, making it a valuable tool in both research and clinical settings.

Biological Activity

Totrombopag is a synthetic thrombopoietin receptor agonist that plays a significant role in the treatment of conditions characterized by low platelet counts, such as chronic immune thrombocytopenia (ITP) and aplastic anemia. This article delves into the biological activity of this compound, emphasizing its mechanism of action, pharmacokinetics, clinical efficacy, and potential implications in therapeutic applications.

This compound functions primarily by binding to the thrombopoietin receptor (TPO-R), stimulating megakaryocyte proliferation and differentiation, which in turn enhances platelet production. This mechanism is crucial for patients suffering from thrombocytopenia. The binding affinity and functional effects of this compound have been investigated through various assays.

Key Findings on Mechanism

  • Binding Affinity : this compound exhibits a high binding affinity to TPO-R, which is essential for its efficacy in stimulating platelet production. In comparative studies, the binding affinity (KD value) of this compound was found to be similar to that of other TPO-R agonists like romiplostim and eltrombopag .
  • Signal Transduction : Upon activation of TPO-R, this compound triggers multiple intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for megakaryocyte maturation and platelet release .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential:

  • Bioavailability : It has excellent oral bioavailability with peak plasma concentrations occurring 2-6 hours post-administration.
  • Half-Life : The half-life ranges from 21 to 32 hours, allowing for once-daily dosing in clinical settings .
  • Protein Binding : Over 99% of this compound is bound to plasma proteins, indicating a low volume of distribution and prolonged action.

Clinical Efficacy

Numerous studies have assessed the efficacy of this compound in increasing platelet counts among patients with ITP and other related conditions.

Case Studies and Clinical Trials

  • Efficacy in ITP : In a clinical trial involving patients with chronic ITP, those treated with this compound showed significant increases in platelet counts compared to placebo groups. Specifically, 89% achieved a platelet count ≥30 × 10^9/L within the first treatment cycle .
  • Treatment-Free Response : Approximately 18% of patients achieved a treatment-free response (TFR), defined as maintaining platelet counts ≥30 × 10^9/L for three months post-treatment cessation .
  • Safety Profile : The safety profile of this compound has been comparable to other TPO-R agonists, with manageable side effects reported in clinical studies.

Comparative Efficacy Table

ParameterThis compoundEltrombopagRomiplostim
Binding Affinity (KD)Similar to other TPO-R agonistsSimilarSimilar
Peak Plasma Concentration2-6 hours2-6 hours3-5 hours
Half-Life21-32 hours5-9 hours3 days
Platelet Count Response89% ≥30 × 10^9/LVaries by studyVaries by study
Treatment-Free Response18%Varies by studyVaries by study

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of this compound beyond platelet production:

  • Regulatory B Cells : Treatment with this compound has been associated with increased numbers of regulatory B cells, which play a role in immune response modulation .
  • Monocyte Function : There is evidence suggesting that this compound can alter monocyte-derived macrophage activity, reducing their phagocytic capacity on opsonized platelets .

Properties

Molecular Formula

C25H22N8O2

Molecular Weight

466.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32)

InChI Key

KWJKFQSAMABKBG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB559448;  SB 559448;  SB-559448;  LGD-4665;  LGD4665;  LGD 4665;  GSK2285921;  GSK-2285921;  GSK 2285921;  C116875;  Totrombopag.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Totrombopag
Reactant of Route 2
Reactant of Route 2
Totrombopag
Reactant of Route 3
Reactant of Route 3
Totrombopag
Reactant of Route 4
Reactant of Route 4
Totrombopag
Reactant of Route 5
Reactant of Route 5
Totrombopag
Reactant of Route 6
Reactant of Route 6
Totrombopag

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.